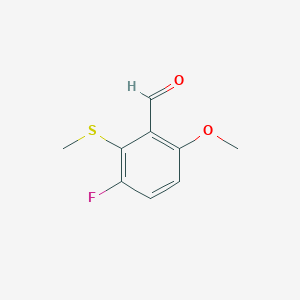
(2-Amino-1,3-thiazol-5-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a piperazine ring with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of Thiazole Ring: : The thiazole ring is usually formed by cyclization reactions involving thiourea and α-haloketones or α-haloaldehydes.
Introduction of Amino Group: : The amino group at the 2-position of the thiazole ring is introduced through nucleophilic substitution reactions.
Attachment of Piperazine Ring: : The piperazine ring is attached to the thiazole ring through a condensation reaction with 4-methylpiperazine.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides and sulfones.
Reduction: : Reduced amines and other derivatives.
Substitution: : Substituted thiazoles with various functional groups.
Aplicaciones Científicas De Investigación
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : It is investigated for its therapeutic potential in treating various diseases.
Industry: : It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone: is compared with other similar compounds, such as:
Thiazole derivatives: : These compounds share the thiazole ring but may have different substituents or functional groups.
Piperazine derivatives: : These compounds contain the piperazine ring but lack the thiazole moiety.
The uniqueness of (2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone lies in its combination of the thiazole and piperazine rings, which provides distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H14N4OS |
|---|---|
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
(2-amino-1,3-thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C9H14N4OS/c1-12-2-4-13(5-3-12)8(14)7-6-11-9(10)15-7/h6H,2-5H2,1H3,(H2,10,11) |
Clave InChI |
FHLUKKTUESEMGP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl dihydro-1H,4H-3a,6a-(methanooxymethano)pyrrolo[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B15360498.png)

![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)

![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)


![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)

![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)



